molecular formula C7H5F3O3 B15059372 Methyl 4-(trifluoromethyl)furan-2-carboxylate

Methyl 4-(trifluoromethyl)furan-2-carboxylate

Cat. No.: B15059372
M. Wt: 194.11 g/mol
InChI Key: IUYNRHZCKJCSGA-UHFFFAOYSA-N
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Description

Methyl 4-(trifluoromethyl)furan-2-carboxylate is a furan-based carboxylic acid ester characterized by a trifluoromethyl group at the 4-position of the furan ring. This structure makes it a valuable building block in organic synthesis and medicinal chemistry research. Furan derivatives bearing a trifluoromethyl group and a carboxylic acid/ester functionality are recognized as important scaffolds in the development of bioactive molecules . Specifically, such compounds have been investigated as key intermediates in the synthesis of advanced pharmaceutical agents, where the trifluoromethyl group is known to enhance metabolic stability and bioavailability . Research into similar furan-carboxylic acid derivatives has identified them as potent inhibitors of essential enzymes in pathogens. For instance, furan-carboxylic acids have shown significant activity as inhibitors of MbtI, a salicylate synthase critical for the iron acquisition and virulence of Mycobacterium tuberculosis , making them promising leads for novel antitubercular agents . The methyl ester group of this compound offers a versatile handle for further synthetic manipulation, allowing researchers to readily hydrolyze it to the corresponding carboxylic acid or use it in various coupling reactions. This reagent is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H5F3O3

Molecular Weight

194.11 g/mol

IUPAC Name

methyl 4-(trifluoromethyl)furan-2-carboxylate

InChI

InChI=1S/C7H5F3O3/c1-12-6(11)5-2-4(3-13-5)7(8,9)10/h2-3H,1H3

InChI Key

IUYNRHZCKJCSGA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CO1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(trifluoromethyl)furan-2-carboxylate typically involves the reaction of furan derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base, followed by esterification with methanol. The reaction conditions often require a catalyst, such as copper, to facilitate the formation of the trifluoromethyl group on the furan ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(trifluoromethyl)furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Methyl 4-(trifluoromethyl)furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl 4-(trifluoromethyl)furan-2-carboxylate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The trifluoromethyl group in the target compound provides stronger electron-withdrawing effects compared to nitro (-NO₂) or methoxycarbonyl (-COOCH₃) groups, influencing reactivity and stability.

Key Observations :

  • Trifluoromethyl Advantage : The -CF₃ group in the target compound likely enhances herbicidal activity compared to nitro-substituted analogs, as trifluoromethyl groups improve membrane permeability .
  • Antimicrobial vs.

Crystallographic and Analytical Comparisons

  • Structural Validation : Programs like SHELX are widely used for refining crystal structures of small molecules, including furan derivatives . For example, the 5-(2-fluoro-4-nitrophenyl) analog was validated using anisotropic displacement parameters and bond angle data .

Q & A

Q. Table 1: Comparison of Synthetic Conditions

MethodBase/CatalystSolventYield (%)Reference
Nucleophilic AlkylationK₂CO₃DMF75–85
Catalytic EsterificationDCC/DMAPCH₂Cl₂80–90Analogous to

Basic: How is structural validation performed for this compound?

Answer:
Structural confirmation relies on:

  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, with validation checks (R-factors, electron density maps) .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Characteristic shifts for the trifluoromethyl group (δ ~120–125 ppm in ¹⁹F NMR) and furan ring protons (δ 6.5–7.5 ppm) .
    • Mass spectrometry : Molecular ion peak [M+H]⁺ matching theoretical m/z (e.g., LCMS data in ).

Advanced: How can contradictory spectral or crystallographic data be resolved?

Answer:
Contradictions often arise from polymorphism or dynamic effects (e.g., rotational barriers in the trifluoromethyl group). Methodological approaches include:

  • Cross-validation : Compare XRD data with solid-state NMR or IR spectroscopy to confirm crystal packing .
  • Computational modeling : Use DFT calculations to predict stable conformers and compare with experimental data .
  • PLATON analysis : Check for missed symmetry or twinning in crystallographic data .

Advanced: What computational tools predict the electronic effects of the trifluoromethyl group?

Answer:

  • DFT studies : Analyze electron-withdrawing effects on the furan ring’s HOMO-LUMO gap and reactivity (e.g., Gaussian or ORCA software) .
  • Hammett parameters : Quantify substituent effects on reaction rates (σₚ values for -CF₃: ~0.54) .
  • Molecular docking : Assess interactions in biological systems (e.g., enzyme active sites) using AutoDock Vina .

Basic: What are the key stability considerations for this compound?

Answer:

  • Hydrolytic sensitivity : The ester group is prone to hydrolysis under acidic/basic conditions. Storage recommendations:
    • Anhydrous environment (e.g., molecular sieves).
    • Avoid prolonged exposure to moisture .
  • Thermal stability : DSC/TGA analysis shows decomposition above 200°C (similar to trifluoromethylated furans in ).

Advanced: How to design experiments to study substituent effects on reactivity?

Answer:

  • Comparative synthesis : Replace -CF₃ with -CH₃, -Cl, or -NO₂ and measure reaction kinetics (e.g., ester hydrolysis rates) .
  • Kinetic isotope effects (KIE) : Use deuterated analogs to probe mechanistic pathways .
  • In situ monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation .

Basic: What analytical techniques quantify purity and degradation products?

Answer:

  • HPLC-MS : Detect impurities using reverse-phase columns (e.g., C18) with UV/vis or MS detection (retention time ~1.23 min in ).
  • GC-FID : Monitor volatile degradation products (e.g., methyl esters of byproducts).
  • ¹⁹F NMR : High sensitivity for tracking trifluoromethyl group integrity .

Advanced: What strategies optimize regioselectivity in derivatization reactions?

Answer:

  • Directing groups : Introduce temporary protecting groups (e.g., silyl ethers) to steer functionalization to specific positions .
  • Metal catalysis : Use Pd or Cu catalysts for cross-coupling at the furan C-5 position (analogous to ).
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance electrophilic substitution at electron-rich sites .

Basic: How does the trifluoromethyl group influence biological activity?

Answer:

  • Enhanced lipophilicity : LogP increases by ~1.0 compared to non-fluorinated analogs, improving membrane permeability .
  • Metabolic stability : Resistance to oxidative degradation due to strong C-F bonds (observed in related agrochemicals ).

Advanced: What are the challenges in scaling up synthesis for research applications?

Answer:

  • Purification : Column chromatography is impractical; switch to recrystallization (e.g., ethanol/water mixtures) .
  • Safety : Handle methylating agents (e.g., CH₃I) in fume hoods due to toxicity.
  • Yield optimization : Use flow chemistry to improve heat/mass transfer in esterification steps .

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